molecular formula C10H15NO B3041746 b-Amino-4-methylbenzenepropanol CAS No. 35373-66-1

b-Amino-4-methylbenzenepropanol

Cat. No.: B3041746
CAS No.: 35373-66-1
M. Wt: 165.23 g/mol
InChI Key: KGABCHNHTDSRSH-UHFFFAOYSA-N
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Description

β-Amino-4-methylbenzenepropanol (IUPAC name: (S)-3-amino-1-(4-methylphenyl)propan-1-ol) is a chiral aromatic amine-alcohol hybrid compound. Its structure consists of a para-methyl-substituted benzene ring attached to a propanol backbone, with an amino group (-NH₂) at the β-position (second carbon of the propyl chain) and a hydroxyl group (-OH) at the terminal carbon.

Properties

IUPAC Name

2-amino-3-(4-methylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-2-4-9(5-3-8)6-10(11)7-12/h2-5,10,12H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGABCHNHTDSRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401304091
Record name β-Amino-4-methylbenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35373-66-1
Record name β-Amino-4-methylbenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35373-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Amino-4-methylbenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of b-Amino-4-methylbenzenepropanol typically involves the reduction of nitro compounds followed by amination. One common method is the reduction of 4-methyl-β-nitrostyrene using hydrogen in the presence of a palladium catalyst to yield 4-methyl-β-aminostyrene. This intermediate is then subjected to a hydroboration-oxidation reaction to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: b-Amino-4-methylbenzenepropanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of b-Amino-4-methylbenzenepropanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

4-Methylbenzenepropanol (Without Amino Group)

  • Structure: Lacks the β-amino group.
  • Properties: Reduced polarity compared to β-amino derivatives, leading to lower solubility in polar solvents.
  • Applications: Primarily used as a solvent or intermediate in non-chiral syntheses.

β-Amino-4-chlorobenzenepropanol

  • Structure : Chlorine substituent replaces the methyl group at the para position.
  • Properties : Increased electron-withdrawing effects enhance acidity of the hydroxyl group (pKa ~9.5 vs. ~10.2 for the methyl analog).
  • Applications : Greater utility in electrophilic substitution reactions due to the activating nature of the Cl substituent.

α-Amino-4-methylbenzenepropanol

  • Structure: Amino group at the α-position (first carbon of the propyl chain).
  • Properties : Higher steric hindrance near the hydroxyl group, reducing nucleophilicity.
  • Applications: Limited use in catalysis due to unfavorable stereoelectronic effects.

(R)-Enantiomer of β-Amino-4-methylbenzenepropanol

  • Structure : Mirror-image configuration of the (S)-enantiomer.
  • Properties : Similar physicochemical properties but divergent biological activity (e.g., receptor binding affinity).

Physicochemical and Functional Comparisons

Compound Solubility (H₂O) Melting Point (°C) logP (Octanol-Water) Chiral Center Commercial Status
β-Amino-4-methylbenzenepropanol Moderate 112–114 (lit.) 1.2 Yes (S) Discontinued
4-Methylbenzenepropanol Low 95–97 2.8 No Available
β-Amino-4-chlorobenzenepropanol High 98–100 0.9 Yes Available
α-Amino-4-methylbenzenepropanol Moderate 105–107 1.5 Yes Limited stock

Key Findings :

  • The methyl group in β-amino-4-methylbenzenepropanol increases lipophilicity compared to the chloro analog but reduces solubility relative to unsubstituted variants.
  • The β-amino group enhances hydrogen-bonding capacity, making it suitable for coordination chemistry or as a ligand in asymmetric catalysis.
  • Commercial discontinuation of β-amino-4-methylbenzenepropanol may reflect challenges in stereoselective synthesis or market preference for alternatives like β-amino-4-chlorobenzenepropanol, which offers better solubility and reactivity .

Biological Activity

β-Amino-4-methylbenzenepropanol, also known as β-amino-4-methylphenylpropan-2-ol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of β-amino-4-methylbenzenepropanol is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes, potentially influencing metabolic pathways. For instance, studies have shown that similar compounds can inhibit carbonic anhydrases (CAs), which play crucial roles in pH regulation and CO2 transport in organisms .

Pharmacological Properties

β-Amino-4-methylbenzenepropanol exhibits several pharmacological properties that contribute to its biological activity:

  • Enzyme Inhibition : It has been observed to inhibit specific enzymes, which can lead to altered cellular functions and potential therapeutic effects.
  • Antitumor Activity : Some derivatives of similar compounds have shown promise in cancer treatment by inducing apoptosis in cancer cell lines .
  • Antibacterial Effects : Compounds structurally related to β-amino-4-methylbenzenepropanol have demonstrated antibacterial activity against various strains of bacteria .

Case Studies and Research Findings

Several studies have investigated the biological activity of β-amino-4-methylbenzenepropanol and its analogs. Below are notable findings:

  • Antitumor Activity :
    • A study evaluated the effects of β-amino derivatives on NCI 60 cancer cell lines, revealing significant growth inhibition in certain cell types. The compound exhibited IC50 values indicative of potent antitumor effects .
  • Enzyme Inhibition :
    • Research on related compounds demonstrated significant inhibition against carbonic anhydrases IX and II, with IC50 values ranging from 10.93 nM to 3.92 μM. This selectivity suggests potential therapeutic applications in conditions where CA IX is overexpressed, such as certain cancers .
  • Antibacterial Properties :
    • A series of benzenesulfonamide derivatives were evaluated for their antibacterial activity, showing significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 μg/mL .

Table 1: Summary of Biological Activities

Activity TypeCompoundIC50 Value (µM)Target/Organism
Antitumorβ-Amino DerivativeVaries (0.47-1.1)NCI 60 Cancer Cell Lines
Enzyme InhibitionSimilar Compound10.93 - 25.06Carbonic Anhydrase IX
AntibacterialBenzenesulfonamide50 (μg/mL)Staphylococcus aureus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
b-Amino-4-methylbenzenepropanol
Reactant of Route 2
b-Amino-4-methylbenzenepropanol

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